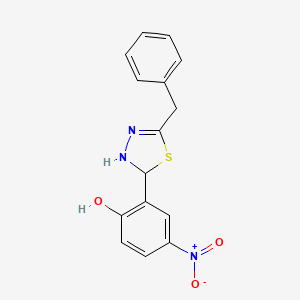![molecular formula C19H19N3O3 B6022150 N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6022150.png)
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as APIM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the isoindolinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the inhibition of the interaction between the DNA repair protein, poly(ADP-ribose) polymerase 1 (PARP-1), and the DNA damage response protein, XRCC1. This interaction is critical for the repair of DNA damage, and inhibition of this interaction leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is that it is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the laboratory. However, one limitation is that it has limited solubility in water, which may make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the PARP-1/XRCC1 interaction, which may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Synthesemethoden
The synthesis of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-aminobenzoyl chloride and 2-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then further reacted with acetic anhydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(22-11-14-5-3-4-6-17(14)19(22)25)18(24)21-16-9-7-15(8-10-16)20-13(2)23/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUBNNHXHWDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B6022072.png)
![N-benzyl-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6022074.png)
![2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022075.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6022084.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B6022085.png)
![5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B6022096.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6022101.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6022111.png)
amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6022117.png)
![1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6022122.png)
![N-({1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6022136.png)
![1-[3-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022144.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)